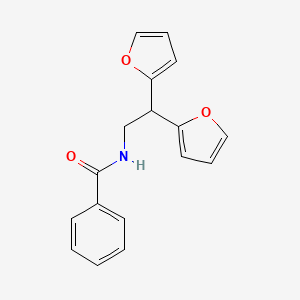N-(2,2-di(furan-2-yl)ethyl)benzamide
CAS No.: 2188203-16-7
Cat. No.: VC7279784
Molecular Formula: C17H15NO3
Molecular Weight: 281.311
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2188203-16-7 |
|---|---|
| Molecular Formula | C17H15NO3 |
| Molecular Weight | 281.311 |
| IUPAC Name | N-[2,2-bis(furan-2-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C17H15NO3/c19-17(13-6-2-1-3-7-13)18-12-14(15-8-4-10-20-15)16-9-5-11-21-16/h1-11,14H,12H2,(H,18,19) |
| Standard InChI Key | LCDXLUQWSOCRAA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Introduction
Chemical Identity and Molecular Characterization
Structural Composition and Nomenclature
N-(2,2-di(furan-2-yl)ethyl)benzamide belongs to the benzamide class, characterized by a benzoyl group (-C₆H₅CO-) linked to an amine. Its IUPAC name, N-[2,2-bis(furan-2-yl)ethyl]benzamide, reflects the substitution pattern: a central ethyl chain bearing two furan-2-yl groups at the β-position, with the amine nitrogen bonded to the benzoyl moiety . The molecular formula (C₁₇H₁₅NO₃) and SMILES string (C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3) encode its topology, emphasizing the planar benzamide core and the electron-rich furan rings .
Table 1: Key Identifiers and Computed Properties
Spectral and Computational Insights
The compound’s ¹H-NMR spectrum (hypothesized based on analogs ) would likely exhibit signals for furan protons (δ 6.2–7.5 ppm), benzamide aromatic protons (δ 7.3–8.1 ppm), and the NH proton (δ ~8.4 ppm). Infrared spectroscopy would reveal stretches for the amide C=O (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) . Density functional theory (DFT) simulations predict a HOMO-LUMO gap influenced by the conjugated furan systems, suggesting reactivity toward electrophilic substitution at the furan rings .
Synthetic Pathways and Optimization Strategies
Retrosynthetic Analysis
The synthesis of N-(2,2-di(furan-2-yl)ethyl)benzamide likely proceeds via a two-step strategy:
-
Formation of the Ethylenediamine Backbone: Condensation of furan-2-carbaldehyde with ethylenediamine under acidic conditions could yield the 2,2-di(furan-2-yl)ethylamine intermediate.
-
Amidation with Benzoyl Chloride: Reaction of the amine with benzoyl chloride in the presence of a base (e.g., triethylamine) would furnish the target benzamide .
Reaction Conditions and Yield Optimization
Key parameters for maximizing yield include:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
-
Temperature Control: Amidation reactions typically proceed at 0–25°C to minimize side reactions.
-
Purification Techniques: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol may isolate the product .
Table 2: Hypothetical Synthetic Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Furan-2-carbaldehyde, ethylenediamine, H₂SO₄, reflux, 6h | Form 2,2-di(furan-2-yl)ethylamine |
| 2 | Benzoyl chloride, Et₃N, DCM, 0°C→RT, 12h | Amidation to final product |
Structural and Electronic Properties
Conformational Analysis
The compound’s 3D structure (PubChem CID 131701774 ) reveals a nonplanar geometry due to steric clashes between the furan rings and benzamide group. This steric hindrance reduces rotational freedom around the ethyl backbone (rotatable bond count = 5), potentially influencing binding interactions in biological systems .
Electronic Effects of Furan Substituents
The electron-rich furan rings donate electron density via resonance, activating the benzamide carbonyl toward nucleophilic attack. Conversely, the furan oxygen’s lone pairs may participate in hydrogen bonding or coordinate to metal ions, as observed in related Schiff base complexes .
Physicochemical and Pharmacokinetic Profile
Solubility and Lipophilicity
With a computed logP of 2.8, the compound exhibits moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. The polar surface area (95.01 Ų) suggests moderate bioavailability via passive diffusion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume